molecular formula C19H19NO3S B13881332 1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole

1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole

Cat. No.: B13881332
M. Wt: 341.4 g/mol
InChI Key: WTDMACGJPYHCAZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy and methylsulfonyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of methoxyphenyl and methylsulfonylphenyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole

InChI

InChI=1S/C19H19NO3S/c1-14-4-13-19(15-5-11-18(12-6-15)24(3,21)22)20(14)16-7-9-17(23-2)10-8-16/h4-13H,1-3H3

InChI Key

WTDMACGJPYHCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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